molecular formula C8H9N3O2 B13000659 2-Isopropyloxazolo[4,5-d]pyridazin-7-ol

2-Isopropyloxazolo[4,5-d]pyridazin-7-ol

Cat. No.: B13000659
M. Wt: 179.18 g/mol
InChI Key: JMIHDNUREJFXMB-UHFFFAOYSA-N
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Description

2-Isopropyloxazolo[4,5-d]pyridazin-7-ol is a heterocyclic compound that belongs to the class of oxazolo-pyridazines This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridazine ring The presence of an isopropyl group at the 2-position and a hydroxyl group at the 7-position further defines its chemical identity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyloxazolo[4,5-d]pyridazin-7-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-isopropyl-4,5-diaminopyridazine with glyoxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyloxazolo[4,5-d]pyridazin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.

    Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro derivative.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-isopropyloxazolo[4,5-d]pyridazin-7-one.

    Reduction: Formation of 2-isopropyldihydrooxazolo[4,5-d]pyridazin-7-ol.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Isopropyloxazolo[4,5-d]pyridazin-7-ol is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The hydroxyl group at the 7-position may play a crucial role in its biological activity by forming hydrogen bonds with target proteins. Additionally, the oxazole and pyridazine rings may facilitate interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A six-membered ring containing two adjacent nitrogen atoms, known for its diverse pharmacological activities.

    Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position, exhibiting various biological activities.

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom, used as a core structure in many bioactive compounds.

Uniqueness

2-Isopropyloxazolo[4,5-d]pyridazin-7-ol stands out due to its unique fusion of oxazole and pyridazine rings, along with the presence of an isopropyl group and a hydroxyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-propan-2-yl-6H-[1,3]oxazolo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C8H9N3O2/c1-4(2)8-10-5-3-9-11-7(12)6(5)13-8/h3-4H,1-2H3,(H,11,12)

InChI Key

JMIHDNUREJFXMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(O1)C(=O)NN=C2

Origin of Product

United States

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